
1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine, also known as NPP-19, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of 1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at various stages.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of various receptors such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
実験室実験の利点と制限
1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be relatively non-toxic, making it a safe compound to use in cell culture and animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine. One of the major areas of research is the development of new drugs for the treatment of cancer and neurological disorders. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new drugs that target specific signaling pathways involved in cancer and inflammation. Finally, the development of new synthetic methods for the production of this compound could lead to the development of more potent and selective compounds for use in scientific research.
合成法
The synthesis of 1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine involves the reaction between 4-nitrobenzoyl chloride and 4-(2-pyridin-2-ylethyl)piperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of the synthesis process is typically around 50-60%.
科学的研究の応用
1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine has been studied extensively for its potential applications in scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C18H20N4O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(4-nitrophenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20N4O3/c23-18(15-4-6-17(7-5-15)22(24)25)21-13-11-20(12-14-21)10-8-16-3-1-2-9-19-16/h1-7,9H,8,10-14H2 |
InChIキー |
CSULHLFKADIICN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



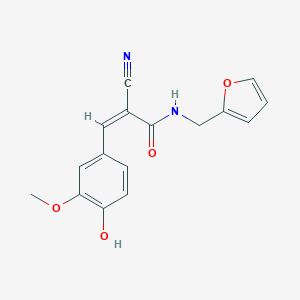

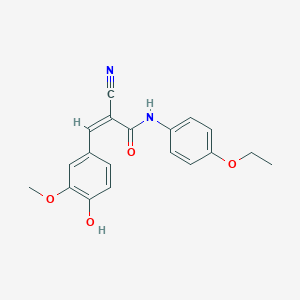
![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
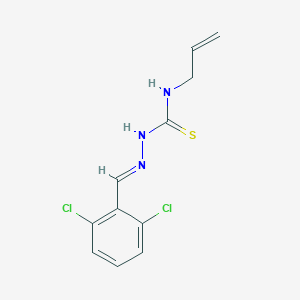
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)

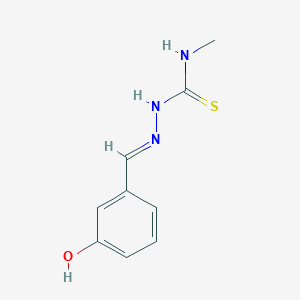
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
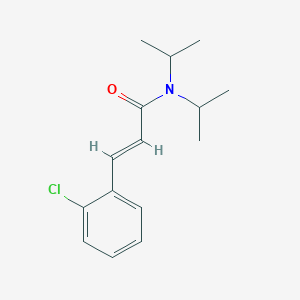
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)